Isoasparagine

Descripción general

Descripción

It is the α-amide of aspartic acid and can occur as an N-terminal amidated residue of proteins . This compound is significant in various biochemical processes and has unique properties that distinguish it from other amino acids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isoasparagine can be synthesized from β-benzyl aspartate. The process involves the selective saponification of carbobenzoxyaspartic acid dibenzyl ester, followed by decarbobenzoxylation with hydrogen bromide to yield β-benzyl aspartate hydrobromide . This intermediate is then converted to this compound through further reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, amidation reactions, and purification processes.

Análisis De Reacciones Químicas

Formation Pathways of Isoasparagine

This compound arises primarily through two routes:

-

Non-enzymatic deamidation of asparagine : Asparagine residues undergo spontaneous deamidation via a succinimide intermediate, yielding a 3:1 mixture of this compound (L-iso-Asp) and aspartic acid (L-Asp) under physiological conditions (pH 7.4, 37°C) .

-

Isomerization of aspartic acid : Aspartic acid isomerizes to this compound through a cyclic succinimide intermediate, a process accelerated by elevated temperatures or alkaline conditions .

Key Reaction Steps:

-

Nucleophilic attack : The backbone amide nitrogen attacks the asparagine side-chain carbonyl, forming a succinimide ring .

-

Hydrolysis : The succinimide intermediate hydrolyzes to produce this compound (major) or aspartic acid (minor) .

Stability and Degradation Reactions

This compound is prone to further degradation in proteins, impacting therapeutic antibody stability .

Factors Influencing Degradation:

| Factor | Effect on this compound Formation | Source |

|---|---|---|

| pH > 7.0 | Accelerates deamidation/isomerization | |

| Temperature (37–40°C) | Increases reaction rate 10-fold | |

| Solvent accessibility | Exposed residues degrade faster |

Degradation in Therapeutic Proteins:

-

In monoclonal antibodies (mAbs), this compound formation in complementary-determining regions (CDRs) reduces binding affinity .

-

Storage conditions (e.g., histidine buffer, pH 6.0) stabilize this compound content by reducing hydrolysis .

Enzymatic Repair Mechanisms

The enzyme protein L-isoaspartyl O-methyltransferase (PIMT) repairs this compound residues by methylating the α-carboxyl group, regenerating the succinimide intermediate for subsequent hydrolysis to aspartic acid .

Repair Efficiency:

-

PIMT converts 15–25% of this compound back to aspartic acid per cycle .

-

Repair failure correlates with aging and neurodegenerative diseases (e.g., Alzheimer’s) .

Analytical Detection Methods

Quantifying this compound in proteins requires specialized techniques:

-

UPLC-MS : Resolves this compound-containing peptides via ion current chromatograms .

-

ISOQUANT assay : Quantifies iso-Asp levels in mAbs (e.g., 0.2 mol iso-Asp/mol protein) .

-

Radical-directed dissociation (RDD) : Identifies all four Asp isomers post-deamidation .

Computational Predictions

Molecular dynamics simulations reveal:

-

Backbone conformation : α-helical structures reduce this compound formation by 60% compared to loops .

-

Side-chain rotamers : Near-attack conformers (free energy <1 kcal/mol) increase reaction rates 5-fold .

This compound’s reactivity underscores its dual role as a degradation marker and a therapeutic liability. Advances in synthesis, repair, and detection methodologies continue to elucidate its biochemical significance.

Aplicaciones Científicas De Investigación

Protein Chemistry

Isoasparagine plays a significant role in the stability and functionality of proteins. The isomerization of asparagine to this compound can lead to alterations in protein conformation, which may affect biological activity.

- Protein Stability : this compound formation is a common post-translational modification that can influence the stability of proteins. For example, studies have shown that this compound residues can lead to reduced binding affinity in therapeutic antibodies, which can significantly impact their efficacy. In one study, the conversion of aspartic acid to isoaspartic acid in a monoclonal antibody reduced its activity by 79-91% .

- Degradation Pathways : this compound is involved in degradation pathways of proteins, particularly in recombinant antibodies. Research indicates that asparagine deamidation and aspartate isomerization are significant degradation pathways under thermal stress conditions . Identifying these pathways is crucial for developing stable biopharmaceuticals.

Pharmaceutical Applications

This compound's relevance extends into pharmaceuticals, particularly in drug formulation and development.

- Therapeutic Antibodies : The presence of this compound can affect the pharmacokinetics and pharmacodynamics of therapeutic antibodies. Understanding its formation and effects can lead to better strategies for optimizing antibody stability and efficacy .

- Drug Design : this compound's unique properties can be leveraged in drug design. For instance, modifying peptide sequences to include this compound may enhance binding interactions with target receptors or enzymes, potentially leading to more effective therapeutics .

Analytical Techniques

The analysis and differentiation of this compound from its parent compound, asparagine, are critical in various research applications.

- Mass Spectrometry : Advanced mass spectrometry techniques have been developed to distinguish between aspartic acid and isoaspartic acid in peptides. These techniques utilize specific fragmentation patterns to identify the presence of this compound, which is essential for characterizing modified proteins .

- Ion Fragmentation Methods : Studies have compared different ion fragmentation techniques to improve the identification of isoaspartic acid residues within peptides. These methods are crucial for understanding post-translational modifications and their implications on protein function .

Case Studies

Several case studies highlight the practical implications of this compound in research and industry:

| Study | Focus | Findings |

|---|---|---|

| Study on rhuMAb HER2 | Therapeutic monoclonal antibody | This compound formation reduced binding affinity by 79-91% |

| Investigation of IgG1 antibodies | Protein degradation pathways | Identified hotspots for isomerization under thermal stress conditions |

| Mass spectrometry analysis | Differentiation techniques | Developed methods for unambiguous identification of this compound |

Mecanismo De Acción

Isoasparagine exerts its effects through its incorporation into proteins and peptides. It can influence protein folding, stability, and function. The molecular targets and pathways involved include interactions with enzymes such as asparagine synthetase, which catalyzes the conversion of aspartic acid to asparagine . This compound can also affect the binding affinity of antibodies and other proteins .

Comparación Con Compuestos Similares

Asparagine: Similar in structure but differs in the position of the amide group.

Aspartic Acid: The precursor to isoasparagine, differing by the presence of an amide group instead of a carboxyl group.

Isoaspartic Acid: An isomer of aspartic acid, differing in the position of the carboxyl group.

Uniqueness: this compound is unique due to its specific structural configuration and its role in protein modifications. It can influence protein function and stability in ways that other similar compounds cannot .

Actividad Biológica

Isoasparagine is an amino acid derivative of asparagine that has garnered attention in biochemical research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

This compound is characterized by the presence of an isomeric form of asparagine where the carboxyl group is positioned differently. The synthesis of this compound can be achieved through various methods, including the modification of β-benzyl L-aspartate. A notable synthesis route involves the formation of N-phosphonacetyl-L-isoasparagine (PALI), a potent inhibitor of aspartate transcarbamoylase (ATCase) from Escherichia coli .

This compound exhibits several biological activities primarily through its interaction with enzymes involved in metabolic pathways:

- Inhibition of Aspartate Transcarbamoylase : PALI, derived from this compound, acts as a specific inhibitor of ATCase, which plays a critical role in pyrimidine nucleotide biosynthesis. The inhibition mechanism involves the binding of PALI to the enzyme, inducing a conformational change that stabilizes the enzyme in a less active state .

- Anticancer Potential : The structural similarity between this compound derivatives and natural substrates for ATCase suggests potential applications in cancer therapy. PALI has shown promise in inhibiting the growth of various cancer cell lines, including those from colonic cancer and melanoma . However, challenges related to bioavailability and side effects have been noted, prompting further research into modified derivatives with enhanced pharmacological properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

- Inhibition Studies : Research has demonstrated that PALI effectively inhibits ATCase at micromolar concentrations. The enzyme's transition from the T state to the R state upon binding PALI indicates a significant alteration in enzymatic activity, which could be leveraged for therapeutic interventions .

- Antitumor Activity : Clinical trials involving PALA indicated its ability to block tumor growth; however, its efficacy was limited by poor bioavailability when administered systemically. This has led to investigations into this compound derivatives that may offer improved delivery mechanisms and reduced side effects while maintaining anticancer properties .

- Isomerization Effects : this compound's role in protein stability has been highlighted in studies examining monoclonal antibodies (mAbs). Isomerization at aspartic acid residues can lead to reduced biological activity, suggesting that this compound may influence protein folding and stability .

Propiedades

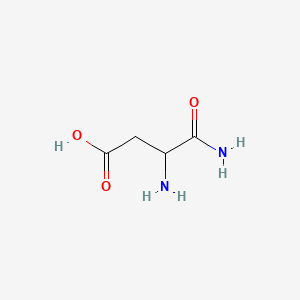

IUPAC Name |

3,4-diamino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLJIHNCYNOQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901471 | |

| Record name | NoName_589 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-25-9 | |

| Record name | 3,4-Diamino-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoasparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC528893 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.